

4-tert-Butyl-N,N-dimethylaniline spectroscopic data interpretation

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Compound of Interest

Compound Name: **4-tert-Butyl-N,N-dimethylaniline**

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An In-depth Technical Guide to the Spectroscopic Data Interpretation of **4-tert-Butyl-N,N-dimethylaniline**

This guide provides a comprehensive analysis of the spectroscopic data for **4-tert-Butyl-N,N-dimethylaniline** (CAS No: 2909-79-7), a substituted aromatic amine often utilized as a chemical intermediate and polymerization accelerator.^[1] For professionals in research and drug development, a thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural profile of the molecule.

Molecular Structure and Spectroscopic Overview

4-tert-Butyl-N,N-dimethylaniline possesses a simple yet illustrative structure for spectroscopic analysis. It features a para-substituted benzene ring with a strong electron-donating dimethylamino group [-N(CH₃)₂] and a bulky, electron-donating tert-butyl group [-C(CH₃)₃]. This specific arrangement creates a distinct and predictable pattern in its various spectra, which we will deconstruct in the following sections.

The molecular formula is C₁₂H₁₉N, with a molecular weight of approximately 177.29 g/mol.^[2]
^[3]

Caption: Molecular structure of **4-tert-Butyl-N,N-dimethylaniline** with atom numbering for NMR correlation.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and the functional groups present, serving as a molecular fingerprint.

Experimental Protocol: Acquiring the FT-IR Spectrum

- **Sample Preparation:** A small drop of the neat liquid sample (**4-tert-Butyl-N,N-dimethylaniline** is a liquid at room temperature) is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.^[4]
- **Background Scan:** A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrument optics.
- **Sample Scan:** The prepared sample is placed in the instrument's sample holder, and the spectrum is acquired.
- **Data Processing:** The instrument's software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance plot.

Interpretation of the IR Spectrum

The IR spectrum of **4-tert-Butyl-N,N-dimethylaniline** is characterized by absorptions from its aromatic and aliphatic C-H bonds, the C-N bond, and the C=C bonds of the benzene ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
~3050-3020	Medium-Weak	Aromatic C-H	Stretching
2960-2870	Strong	Aliphatic C-H (tert-butyl & N-methyl)	Stretching
~1615, ~1520	Medium-Strong	Aromatic C=C	Stretching
~1365	Strong	C-H (tert-butyl)	Bending (Umbrella)
~1230	Strong	Aryl C-N	Stretching
~820	Strong	C-H out-of-plane bend (para-substitution)	Bending

- C-H Stretching: Strong peaks just below 3000 cm⁻¹ arise from the abundant methyl groups of the tert-butyl and dimethylamino substituents. Weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.
- Aromatic Region: Two distinct peaks around 1615 cm⁻¹ and 1520 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.
- C-N Stretch: A strong absorption around 1230 cm⁻¹ corresponds to the stretching vibration of the aryl C-N bond, a key identifier for aromatic amines.
- Substitution Pattern: A strong band near 820 cm⁻¹ is highly characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Experimental Protocol: Sample Preparation and Data Acquisition

- Sample Preparation: Approximately 5-10 mg of **4-tert-Butyl-N,N-dimethylaniline** is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal reference standard, with its signal defined as 0.00 ppm.[5]
- Data Acquisition: The sample is placed in the NMR spectrometer. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to produce a spectrum of singlets, simplifying interpretation.[6]

^1H NMR Spectrum Interpretation

The ^1H NMR spectrum is simple and highly symmetric, reflecting the molecule's structure. Three distinct signals are expected.

Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment	Causality
~7.2-7.4	2H	Doublet (d)	H^2 / H^6	Protons ortho to the bulky tert-butyl group are deshielded by the aromatic ring current.
~6.6-6.8	2H	Doublet (d)	H^3 / H^5	Protons ortho to the strongly electron-donating $-\text{N}(\text{CH}_3)_2$ group are significantly shielded.
~2.9	6H	Singlet (s)	$\text{N}-(\text{CH}_3)_2$	Protons on the methyl groups attached to nitrogen. The singlet indicates no adjacent protons.
~1.3	9H	Singlet (s)	$\text{C}-(\text{CH}_3)_3$	Protons of the three equivalent methyl groups of the tert-butyl substituent. The singlet confirms no adjacent protons.

- **Aromatic Protons:** The para-substitution pattern creates an AA'BB' system, which often appears as two distinct doublets. The protons (H^3 and H^5) adjacent to the electron-donating amino group are shifted upfield (lower ppm), while the protons (H^2 and H^6) adjacent to the tert-butyl group appear further downfield.

- **Aliphatic Protons:** Both the N-methyl and tert-butyl protons appear as sharp singlets because they have no neighboring protons to couple with. Their integration values of 6H and 9H, respectively, are definitive.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum shows six unique carbon signals, consistent with the molecule's symmetry.

Chemical Shift (δ , ppm)	Assignment	Causality
~148-150	C^1	Aromatic carbon directly attached to the nitrogen atom; strongly deshielded by nitrogen's electronegativity but shielded by its resonance effect.
~143-145	C^4	Aromatic carbon bearing the tert-butyl group. Its chemical shift is influenced by the alkyl substitution.
~125-127	C^2 / C^6	Aromatic carbons ortho to the tert-butyl group.
~111-113	C^3 / C^5	Aromatic carbons ortho to the $-N(CH_3)_2$ group; strongly shielded by the electron-donating resonance effect of the nitrogen.
~40-41	CH_3-N	Carbon atoms of the N-methyl groups.
~34	$C(CH_3)_3$	Quaternary carbon of the tert-butyl group.
~31-32	$C(CH_3)_3$	Carbon atoms of the methyl groups in the tert-butyl substituent.

- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are heavily influenced by the substituents. C^1 (attached to N) and C^4 (attached to the t-Bu group) are quaternary and have distinct shifts. The carbons ortho to the amino group (C^3/C^5) are significantly shielded (upfield shift) due to strong electron donation, while the C^2/C^6 carbons are less affected.
- **Aliphatic Carbons:** The shifts for the aliphatic carbons are in the expected regions for N-methyl and tert-butyl groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion ($M^{+\bullet}$).^[7] This ion provides the molecular weight. The excess energy causes the molecular ion to break apart into smaller, charged fragments, creating a unique fragmentation pattern that offers structural clues.

Experimental Protocol: EI-MS Analysis

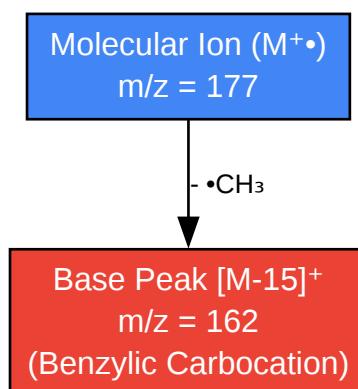
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded by a 70 eV electron beam.
- Acceleration & Deflection: The resulting positive ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of **4-tert-Butyl-N,N-dimethylaniline** is dominated by a very stable fragment resulting from the loss of a methyl group.

m/z Value	Proposed Fragment	Identity	Significance
177	$[\text{C}_{12}\text{H}_{19}\text{N}]^{+}\bullet$	Molecular Ion ($\text{M}^{+\bullet}$)	Confirms the molecular weight. Its odd value is consistent with the Nitrogen Rule.[8]
162	$[\text{M} - \text{CH}_3]^{+}$	$[\text{C}_{11}\text{H}_{16}\text{N}]^{+}$	Base Peak. Loss of a methyl radical from the tert-butyl group forms a very stable tertiary benzylic carbocation.
120	$[\text{M} - \text{C}_4\text{H}_9]^{+}$	$[\text{C}_8\text{H}_{10}\text{N}]^{+}$	Loss of the entire tert-butyl group.

- Molecular Ion ($\text{M}^{+\bullet}$): A peak at m/z 177 corresponds to the intact molecular ion.[2] The presence of a single nitrogen atom results in an odd molecular weight, a useful diagnostic known as the Nitrogen Rule.[8]
- Base Peak (m/z 162): The most intense peak (base peak) in the spectrum appears at m/z 162. This corresponds to the loss of a methyl radical ($\bullet\text{CH}_3$, mass 15) from the molecular ion. This fragmentation is highly favored because it results in a resonance-stabilized tertiary benzylic carbocation, which is an exceptionally stable species.[9]



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Caption: Primary fragmentation pathway of **4-tert-Butyl-N,N-dimethylaniline** in EI-MS.

Conclusion

The spectroscopic analysis of **4-tert-Butyl-N,N-dimethylaniline** provides a clear and self-validating picture of its molecular structure. IR spectroscopy confirms the presence of the key functional groups (aromatic amine, alkyl groups) and the para-substitution pattern. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the symmetry and connectivity of the molecule. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of a stable benzylic carbocation. Together, these techniques offer a robust and definitive method for the identification and characterization of this compound.

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